2-[(tert-Butyl)azo]-2-methylbutyronitrile
Description
2-[(tert-Butyl)azo]-2-methylbutyronitrile, also known as 2,2’-azobis(2-methylbutyronitrile) (AMBN) or V-59, is an oil-soluble azo compound widely used as a radical initiator in polymerization processes. Its structure consists of two 2-methylbutyronitrile groups linked by an azo (-N=N-) bond, with a tert-butyl substituent enhancing steric stability. AMBN decomposes thermally to generate free radicals, initiating chain reactions in monomers like styrene, acrylates, and vinyl chloride. Key characteristics include a 10-hour half-life temperature comparable to azobisisobutyronitrile (AIBN) (~67°C) and excellent solubility in organic solvents, making it suitable for bulk and solution polymerizations .
Properties
CAS No. |
52235-20-8 |
|---|---|
Molecular Formula |
C9H17N3 |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-(tert-butyldiazenyl)-2-methylbutanenitrile |
InChI |
InChI=1S/C9H17N3/c1-6-9(5,7-10)12-11-8(2,3)4/h6H2,1-5H3 |
InChI Key |
JZDHUYKBYNFYAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#N)N=NC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Azo initiators share the core azo group but differ in substituents, influencing their reactivity, solubility, and safety profiles. Below is a structural comparison of AMBN with analogous compounds:
| Compound | Structure | Key Substituents |
|---|---|---|
| AMBN (V-59) | CH₃-C(CH₂CH₃)(CN)-N=N-C(CH₂CH₃)(CN)-CH₃ | 2-methylbutyronitrile, tert-butyl |
| AIBN | CH₃-C(CH₃)(CN)-N=N-C(CH₃)(CN)-CH₃ | Isobutyronitrile |
| AIBA | (H₂NCOC(CH₃)₂)-N=N-(C(CH₃)₂CONH₂)·2HCl | Amide groups, hydrochloride salt |
| CABN | NC-C(CH₃)₂-N=N-C(CH₃)₂-C≡N | Cyano and iminourea groups |
AIBN, a widely used initiator, has lower steric hindrance than AMBN due to its isobutyronitrile groups, leading to faster decomposition. AMBN’s tert-butyl group enhances solubility in nonpolar solvents, whereas AIBA’s hydrophilic amide groups make it water-soluble .
Solubility and Application Suitability
AMBN’s oil solubility distinguishes it from hydrophilic initiators like AIBA. This property makes it ideal for hydrophobic polymer matrices, whereas AIBA is preferred in aqueous systems. For example:
- AMBN : Used in bulk polymerization of styrene and acrylates.
- AIBA : Applied in emulsion polymerization of polyacrylamide .
Purity and Metal Content
Industrial-grade azo initiators must meet strict purity standards. AMBN (V-59) specifications include:
| Metal | Specification (ppb) |
|---|---|
| Li, Na, Mg | ≤500 |
| Al, K, Ca | Not specified |
Low metal content minimizes interference in sensitive polymerizations, such as those requiring high optical clarity .
Research Findings and Industrial Relevance
Recent studies emphasize AMBN’s balance of stability and reactivity. For instance:
- In scaled-up processes, AMBN’s predictable decomposition kinetics (modeled via ARC calorimetry) enable safer handling compared to more volatile initiators like tert-butyl peroxyacetate .
- Compared to CABN, AMBN offers broader solvent compatibility, though CABN’s iminourea groups provide unique initiation pathways for specialty polymers .
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